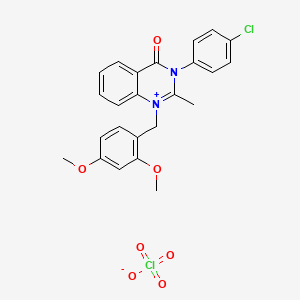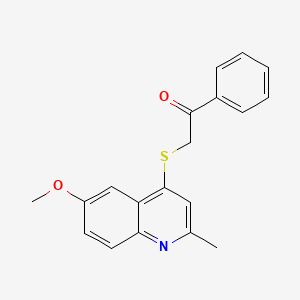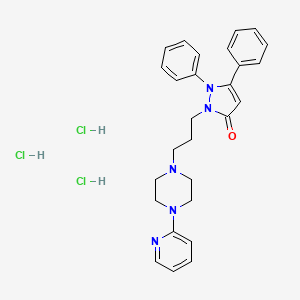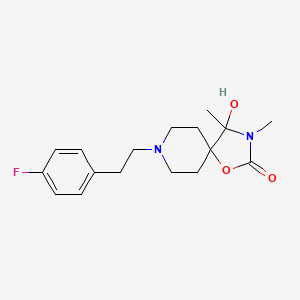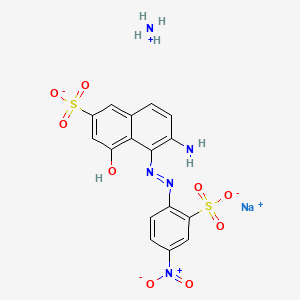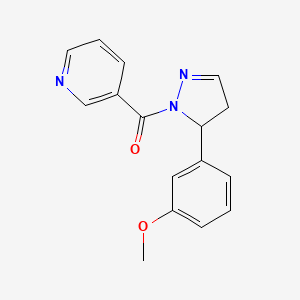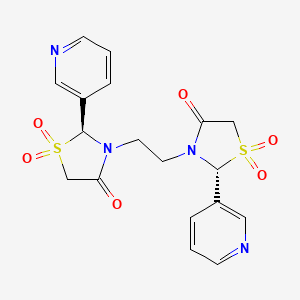
1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride is a complex organic compound that features a morpholine ring, a triazine ring, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the morpholine and pyrrolidine rings. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Morpholinyl)-1-propanone: A simpler compound with a morpholine ring and a ketone group.
4-(1-Morpholinyl)-1,8-naphthalimide: Contains a morpholine ring and a naphthalimide moiety.
1-(4-Morpholinyl)-1-octadecanone: Features a morpholine ring and a long aliphatic chain.
Uniqueness
1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride is unique due to its combination of three distinct ring systems (morpholine, triazine, and pyrrolidine) and its potential for diverse chemical reactivity and applications. This structural complexity provides opportunities for novel interactions and functionalities not seen in simpler compounds.
Eigenschaften
CAS-Nummer |
127374-90-7 |
|---|---|
Molekularformel |
C15H26ClN5O2 |
Molekulargewicht |
343.85 g/mol |
IUPAC-Name |
[1-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C15H25N5O2.ClH/c1-2-4-13-16-14(19-7-9-22-10-8-19)18-15(17-13)20-6-3-5-12(20)11-21;/h12,21H,2-11H2,1H3;1H |
InChI-Schlüssel |
VCFYUEOVAHHWMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=NC(=N1)N2CCCC2CO)N3CCOCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
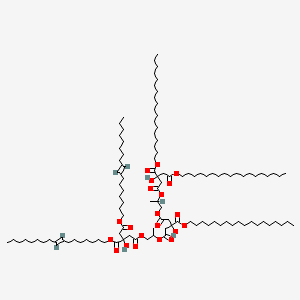
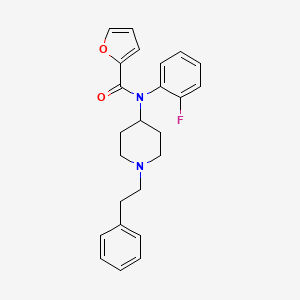
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-(3-methoxyanilino)quinoline-4-carbohydrazide](/img/structure/B12755620.png)
